2-(1-(thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
2-(1-(Thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a fused bicyclic tetrahydroisoindole-dione core linked to an azetidine ring substituted with a thiophene-2-carbonyl group. The thiophene group contributes electron-rich aromaticity, which may facilitate π-π interactions in medicinal chemistry contexts.
Properties
IUPAC Name |
2-[1-(thiophene-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-14-11-4-1-2-5-12(11)15(20)18(14)10-8-17(9-10)16(21)13-6-3-7-22-13/h1-3,6-7,10-12H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALIHMHAVPEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , with CAS number 1798675-98-5 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic use.
- Molecular Formula : C₁₆H₁₆N₂O₃S
- Molecular Weight : 316.4 g/mol
- Structure : The compound features a complex structure that includes an azetidine ring and a thiophene carbonyl moiety, which are significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds with related structures have demonstrated potent inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for related molecules were as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus . These findings suggest that the compound may possess similar antibacterial properties.
Antiproliferative Effects
The antiproliferative activity of azetidine derivatives has been explored in various cancer cell lines. For example, related compounds have shown IC₅₀ values in the range of 10–33 nM in MCF-7 breast cancer cells . This indicates a potential for the compound to inhibit tumor growth through mechanisms such as tubulin destabilization and cell cycle arrest.
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of Topoisomerases : Similar derivatives have been shown to target bacterial topoisomerases, which are crucial for DNA replication and transcription .
- Tubulin Interaction : Compounds related to this structure have been identified as colchicine-binding site inhibitors on tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of several azetidine derivatives against clinical strains of bacteria. The results showed that compounds with thiophene moieties exhibited enhanced activity compared to standard antibiotics like ampicillin. The study highlighted the importance of structural features in optimizing antibacterial potency.
Study 2: Anticancer Activity
In vitro assays conducted on MDA-MB-231 (triple-negative breast cancer) cells revealed that certain azetidine derivatives led to significant cytotoxic effects. Flow cytometry analysis indicated that these compounds induced G₂/M phase arrest and apoptosis, suggesting their potential as anticancer agents .
Data Tables
Comparison with Similar Compounds
Key Compounds for Comparison:
Captafol (3a,4,7,7a-tetrahydro-2-((1,1,2,2-tetrachloroethyl)thio)-1H-isoindole-1,3(2H)-dione):
- Structure : Shares the tetrahydroisoindole-dione core but replaces the azetidine-thiophene moiety with a tetrachloroethylthio group.
- Application : Broad-spectrum fungicide .
- Reactivity : The chloroalkylthio group enhances electrophilicity, enabling covalent binding to thiol groups in fungal enzymes.
Captan (3a,4,7,7a-tetrahydro-2-((trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione):
- Structure : Similar to captafol but with a trichloromethylthio substituent.
- Application : Agricultural fungicide; less persistent in the environment than captafol .
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 2377608-76-7): Structure: Contains a boronate ester group instead of azetidine-thiophene. Application: Likely used as a Suzuki coupling intermediate in organic synthesis .
Oxathiolanone Derivatives (e.g., compound 14b from ): Structure: Features a thiophene-carbonyl group linked to an oxathiolanone ring. Synthesis: Prepared via carbon disulfide and KOH-mediated cyclization, differing from the azetidine coupling in the target compound .
Data Table: Structural and Functional Comparisons
*Molecular weights calculated using PubChem tools; †Estimated based on formula.
Research Findings and Gaps
- Limited data exists on the target compound’s bioactivity. Structural analogs like captafol highlight the importance of substituents in determining function .
- Further studies could explore the azetidine-thiophene group’s role in medicinal chemistry (e.g., kinase inhibition) or agrochemical applications.
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features three distinct structural components:
- Azetidine ring : A four-membered nitrogen heterocycle known for conformational rigidity.
- Thiophene-2-carbonyl group : A sulfur-containing aromatic system conjugated to a carbonyl functionality.
- 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione : A bicyclic scaffold with two ketone groups.
The synthesis demands precise control over stereochemistry and regioselectivity, particularly during the coupling of the azetidine and thiophene units. Challenges include avoiding ring-opening reactions of the strained azetidine and managing the reactivity of the isoindole-dione under basic or acidic conditions.
Synthetic Strategies
Stepwise Assembly Approach
The most widely reported method involves sequential construction of the three primary components:
Synthesis of the Azetidine-Thiophene Intermediate
- Step 1 : Thiophene-2-carbonyl chloride is prepared via reaction of thiophene-2-carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$).
- Step 2 : The azetidine ring (3-azetidinyl) is functionalized via nucleophilic acyl substitution. Thiophene-2-carbonyl chloride reacts with 3-aminoazetidine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0–5°C, yielding 1-(thiophene-2-carbonyl)azetidin-3-amine .
Preparation of the Isoindole-dione Core
The 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione scaffold is synthesized via Diels-Alder cyclization:
- Cyclohexa-1,3-diene reacts with maleic anhydride in toluene at 110°C, forming the bicyclic adduct.
- Reduction of the anhydride with sodium borohydride ($$ \text{NaBH}4 $$) yields the diol, which is oxidized to the dione using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}4 $$).
Final Coupling Reaction
The azetidine-thiophene intermediate is coupled to the isoindole-dione core via Mitsunobu reaction:
- Conditions : Diethyl azodicarboxylate (DEAD), triphenylphosphine ($$ \text{PPh}_3 $$), tetrahydrofuran (THF), 0°C to room temperature.
- Yield : 45–60% after column chromatography.
One-Pot Multicomponent Synthesis
Recent advancements have explored convergent strategies to reduce purification steps:
In Situ Generation of Ketenes
A method adapted from bis-β-lactam synthesis involves:
- Generating a bisketene intermediate from 2-(4-hydroxyphenyl)acetic acid using Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide).
- Simultaneous [2π+2π] cycloaddition with an imine derived from 3-azetidinylamine and thiophene-2-carbaldehyde.
Key Parameters :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Dichloromethane | 78% |
| Temperature | 50°C (thermal) | 67% |
| Microwave Irradiation | 100°C, 15 min | 83% |
Microwave-assisted methods significantly enhance reaction efficiency, reducing time from hours to minutes.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., $$ \text{CH}2\text{Cl}2 $$) favor ketene stability and cycloaddition kinetics, while nonpolar solvents (toluene) lead to side reactions:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 83 |
| Chloroform | 4.81 | 50 |
| Toluene | 2.38 | 35 |
Catalytic Systems
Stereochemical Control
Under thermal conditions, the reaction proceeds stereospecifically, producing only trans–cis or cis–cis isomers. Microwave irradiation introduces stereoselectivity, enabling access to trans–trans and cis–trans configurations:
| Isomer | Thermal Yield (%) | Microwave Yield (%) |
|---|---|---|
| trans–cis | 65 | 40 |
| cis–trans | 0 | 35 |
| trans–trans | 0 | 25 |
Analytical Characterization
Successful synthesis is confirmed via:
Industrial-Scale Considerations
Patents highlight the following adaptations for large-scale production:
- Continuous Flow Reactors : Minimize exothermic risks during ketene formation.
- Crystallization Optimization : Use ethanol/water mixtures (70:30) to enhance purity (>99.5%).
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of isoindole-dione derivatives typically involves multi-step reactions. For example, a similar compound (isoindole-dione with thiophene substitutions) is synthesized via condensation of thiophene-2-carboxylic acid derivatives with azetidine intermediates, followed by cyclization under acidic or basic conditions . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) optimize ring-closure efficiency .
- Temperature control : Reactions often proceed at 60–100°C to balance reaction rate and side-product formation .
Characterization via NMR (¹H/¹³C) and HPLC-MS is critical for verifying structural integrity and purity .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from differences in:
- Assay conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
- Stereochemical purity : Enantiomers or diastereomers of isoindole-dione derivatives exhibit divergent activities. Chiral HPLC or X-ray crystallography should confirm stereochemistry .
- Structural analogs : Minor substitutions (e.g., fluorine vs. methyl groups) drastically alter bioactivity. Systematic SAR studies are recommended .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases:
- Ligand preparation : Optimize protonation states and tautomers using tools like OpenBabel .
- Target selection : Prioritize proteins with known isoindole-dione binding pockets (e.g., PDE4 inhibitors) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can researchers design experiments to assess the environmental fate of this compound?
- Methodological Answer : Follow methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):
- Degradation studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions. Monitor breakdown products via LC-QTOF-MS .
- Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .
- Toxicity screening : Use Daphnia magna or algae models to evaluate acute/chronic ecotoxicity .
Q. What advanced spectroscopic techniques are required to resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer : Tautomerism in isoindole-dione systems can be analyzed using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
